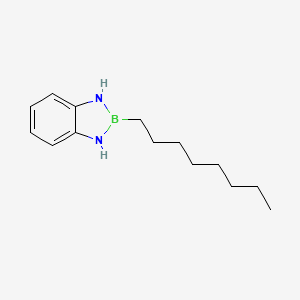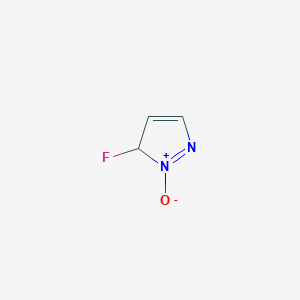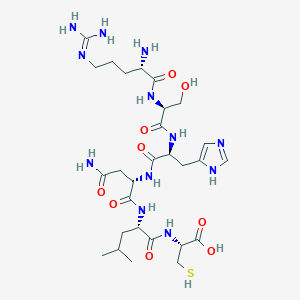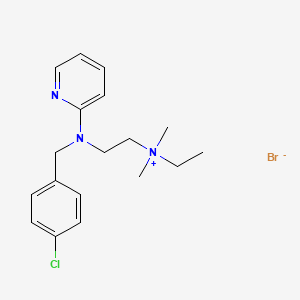
2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole is a compound belonging to the class of benzodiazaboroles, which are characterized by a boron-nitrogen (B-N) bond within a heterocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole typically involves the cyclo-condensation reaction of o-phenylenediamine with an appropriate boronic acid derivative. For instance, a common method includes reacting o-phenylenediamine with 10-bromoanthracene-9-boronic acid under specific conditions to yield the desired benzodiazaborole . The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the B-N bond.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents to form corresponding oxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various substituted benzodiazaboroles, boron-containing heterocycles, and other functionalized derivatives that retain the core benzodiazaborole structure.
Scientific Research Applications
2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole has several applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Its structural features allow it to act as a potential scaffold for drug development, particularly in the design of boron-containing pharmaceuticals.
Biological Imaging: The compound’s fluorescence properties enable its use in biological imaging and as a fluorogenic sensor for detecting various analytes.
Mechanism of Action
The mechanism of action of 2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole involves its interaction with specific molecular targets through the boron-nitrogen bond. This interaction can modulate the electronic properties of the compound, leading to its effects in various applications. For instance, in biological systems, the compound can interact with biomolecules, altering their function and enabling its use as a diagnostic or therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole is unique due to its octyl substituent, which imparts distinct physical and chemical properties compared to other benzodiazaboroles. This uniqueness enhances its solubility, stability, and potential for functionalization, making it a valuable compound for various applications.
Properties
CAS No. |
918897-56-0 |
|---|---|
Molecular Formula |
C14H23BN2 |
Molecular Weight |
230.16 g/mol |
IUPAC Name |
2-octyl-1,3-dihydro-1,3,2-benzodiazaborole |
InChI |
InChI=1S/C14H23BN2/c1-2-3-4-5-6-9-12-15-16-13-10-7-8-11-14(13)17-15/h7-8,10-11,16-17H,2-6,9,12H2,1H3 |
InChI Key |
TVZVPAAOBVNDFV-UHFFFAOYSA-N |
Canonical SMILES |
B1(NC2=CC=CC=C2N1)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-Methoxyphenyl)-2,4-dioxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12636246.png)



![1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12636274.png)
![[(1S,4S,5'R,6R,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2'-oxane]-16-yl] propanoate](/img/structure/B12636282.png)
![5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12636289.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-D-isoleucinate](/img/structure/B12636293.png)
![1'-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-1-benzofuran-2,4'-azepane]](/img/structure/B12636297.png)


![Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12636328.png)

![Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B12636350.png)
